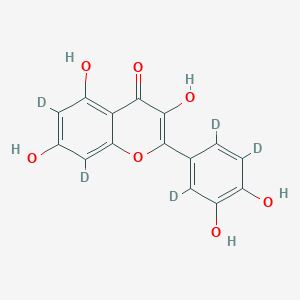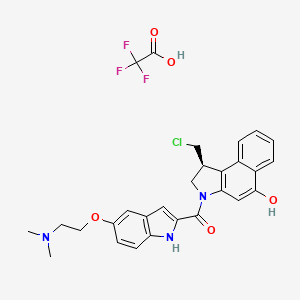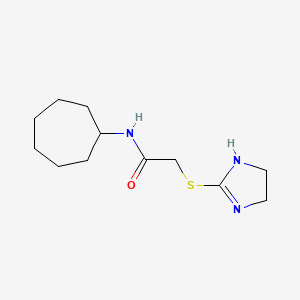![molecular formula C26H22FN5O2 B11933275 3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide](/img/structure/B11933275.png)
3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GNE-9815 is a highly selective pan-RAF inhibitor with good oral bioavailability. It exhibits high affinity for CRAF and BRAF, making it a potent inhibitor of these kinases. GNE-9815 is primarily used in research focused on KRAS mutant cancers, where it has shown synergistic effects when combined with MEK inhibitors .
Métodos De Preparación
The synthesis of GNE-9815 involves multiple steps, including the preparation of intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a pyridopyridazinone core, followed by functionalization to introduce the necessary substituents. Industrial production methods involve optimizing reaction conditions to maximize yield and purity, often using high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
GNE-9815 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents, affecting its binding affinity and selectivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
GNE-9815 is widely used in scientific research, particularly in the following areas:
Chemistry: As a tool compound for studying RAF kinase inhibition and its effects on cellular signaling pathways.
Biology: In cell-based assays to investigate the role of RAF kinases in cell proliferation, differentiation, and apoptosis.
Medicine: In preclinical studies to evaluate its potential as a therapeutic agent for KRAS mutant cancers.
Industry: In the development of new kinase inhibitors and combination therapies for cancer treatment
Mecanismo De Acción
GNE-9815 exerts its effects by inhibiting RAF kinases, specifically CRAF and BRAF. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets in the MAPK/ERK signaling pathway. This inhibition disrupts cellular processes such as proliferation and survival, making it effective against KRAS mutant cancers .
Comparación Con Compuestos Similares
GNE-9815 is unique due to its high selectivity and potency as a pan-RAF inhibitor. Similar compounds include:
Vemurafenib: A BRAF inhibitor with lower selectivity compared to GNE-9815.
Dabrafenib: Another BRAF inhibitor used in combination with MEK inhibitors for treating melanoma.
Sorafenib: A multi-kinase inhibitor with broader activity but less selectivity for RAF kinases.
GNE-9815 stands out for its ability to synergize with MEK inhibitors, providing a more targeted approach to inhibiting the MAPK/ERK pathway .
Propiedades
Fórmula molecular |
C26H22FN5O2 |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxopyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C26H22FN5O2/c1-15-8-21(27)22(31-24(33)16-6-5-7-19(10-16)26(2,3)14-28)11-20(15)17-9-18-13-30-32(4)25(34)23(18)29-12-17/h5-13H,1-4H3,(H,31,33) |
Clave InChI |
SXCTZLXYGLXXRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C2=CN=C3C(=C2)C=NN(C3=O)C)NC(=O)C4=CC(=CC=C4)C(C)(C)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-(3-((4-Chlorobenzyl)oxy)benzylidene)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3(2H)-one](/img/structure/B11933198.png)

![2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide;hydrochloride](/img/structure/B11933223.png)
![1-Tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B11933239.png)


![7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one](/img/structure/B11933250.png)



![5-Methoxy-2-methyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B11933280.png)
![(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid](/img/structure/B11933286.png)
![6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide](/img/structure/B11933293.png)
![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid](/img/structure/B11933301.png)
